molecular formula C29H27ClN4O3S B2999544 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide CAS No. 892386-58-2

2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

Cat. No.: B2999544
CAS No.: 892386-58-2
M. Wt: 547.07
InChI Key: JWVWHKVUAHAGMR-UHFFFAOYSA-N
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Description

This compound is a nitrogenous heterocyclic acetamide derivative featuring a complex tricyclic core structure. Key structural attributes include:

  • Core framework: A 2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene system, which integrates oxygen and nitrogen heteroatoms into a fused bicyclic arrangement.
  • A hydroxymethyl group at position 11, enhancing hydrophilicity and hydrogen-bonding capacity. A methyl group at position 14, increasing lipophilicity. A sulfanyl-linked acetamide moiety attached to a 4-isopropylphenyl group, influencing steric bulk and target selectivity.

Computed Physicochemical Properties (from ):

  • Molecular weight: 542.6 g/mol.
  • XLogP3: 5 (indicative of moderate lipophilicity).
  • Hydrogen bond donors/acceptors: 2/8, suggesting moderate solubility.
  • Rotatable bonds: 8, implying conformational flexibility.
  • Topological polar surface area (TPSA): 132 Ų, further supporting solubility characteristics .

Properties

IUPAC Name

2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClN4O3S/c1-16(2)18-8-10-20(11-9-18)32-25(36)15-38-29-23-12-22-19(14-35)13-31-17(3)26(22)37-28(23)33-27(34-29)21-6-4-5-7-24(21)30/h4-11,13,16,35H,12,14-15H2,1-3H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVWHKVUAHAGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4Cl)SCC(=O)NC5=CC=C(C=C5)C(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide is a complex organic molecule with notable biological activity. Its unique structure incorporates multiple functional groups that contribute to its potential pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C27H23ClN4O4S
  • Molecular Weight : 535.02 g/mol
  • IUPAC Name : this compound

The compound features a triazatricyclo structure that enhances its interaction with biological targets due to its diverse functional groups including a hydroxymethyl group and a sulfanyl moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of multiple functional groups allows for diverse interactions with biomolecules, potentially leading to varied pharmacological effects.

  • Antiproliferative Effects : Similar compounds have demonstrated significant antiproliferative activity against mammalian cells by inhibiting topoisomerase II, which is crucial for DNA replication and repair .
  • Photochemical Properties : Some derivatives have shown increased activity upon UVA activation, suggesting potential applications in photochemotherapy .
  • Low Mutagenic Activity : The compound does not induce interstrand cross-links in DNA in vitro, indicating a low risk of mutagenicity and phototoxicity .

Case Studies and Research Findings

Several studies have investigated the biological effects of structurally related compounds:

StudyFindings
Investigated the synthesis and activity of hydroxymethyl derivatives; found significant antiproliferative effects in mammalian cells.
Explored the synthesis of triazatricyclo compounds; highlighted their potential as biochemical probes due to unique structural features.
Discussed the mechanism of action related to enzyme inhibition and receptor modulation; emphasized the need for further research into therapeutic applications.

Synthetic Routes

The synthesis of this compound involves several key steps:

  • Formation of Triazatricyclo Structure : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of Functional Groups : Electrophilic aromatic substitution reactions are used to introduce the chlorophenyl group and nucleophilic substitution for the sulfanylacetamide moiety.
  • Optimization of Reaction Conditions : Careful control of temperature and solvent choice is necessary to maximize yield and purity.

Comparison with Similar Compounds

2-[[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide ()

  • Key differences: Aryl substituent: 4-Methoxyphenyl (electron-donating) vs. 2-chlorophenyl (electron-withdrawing). Acetamide group: Attached to 2-methylphenyl vs. 4-isopropylphenyl. The isopropyl group increases steric hindrance and lipophilicity (XLogP3 likely higher than the methoxy analogue).
  • Implications : The chloro substituent may enhance binding to electrophilic protein pockets, while the isopropyl group could improve membrane permeability .

N-(3-(4-Chlorophenyl)-1-(4-methylbenzyl)-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide (IV-13, )

  • Structural contrast: Simpler pyrrolidinone core vs. the tricyclic system in the target compound.
  • Properties :
    • Molecular weight: 410.176 g/mol (significantly lower than the target compound).
    • Melting point: 96–98°C, suggesting crystalline stability.

Mechanistic and Functional Implications

  • Structural similarity and MOA: highlights that compounds with shared scaffolds often exhibit overlapping mechanisms of action (MOAs). For example, oleanolic acid and hederagenin, despite minor structural differences, share protein targets. By analogy, the target compound’s tricyclic core may engage similar biological pathways as its analogues, with substituents fine-tuning selectivity .
  • Docking and transcriptome analysis : The 2-chlorophenyl and isopropyl groups in the target compound likely enhance binding to hydrophobic pockets or allosteric sites, as seen in docking studies of similar acetamides .

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